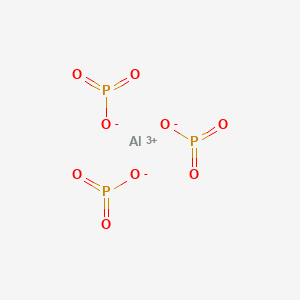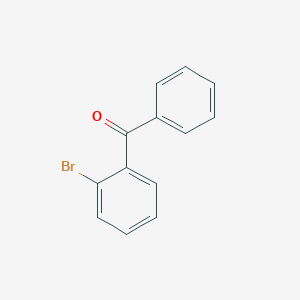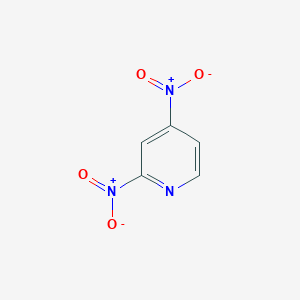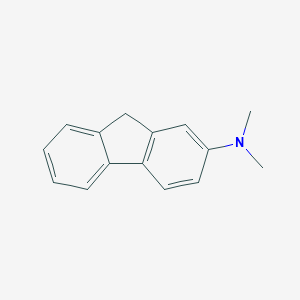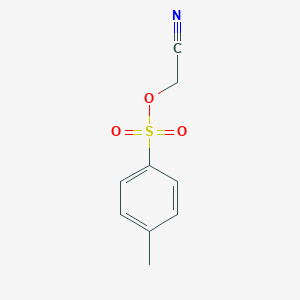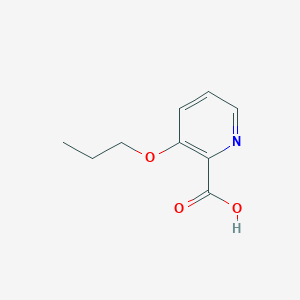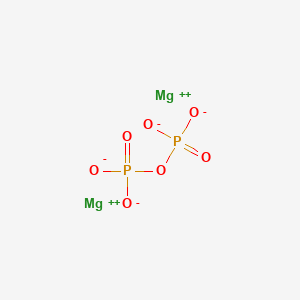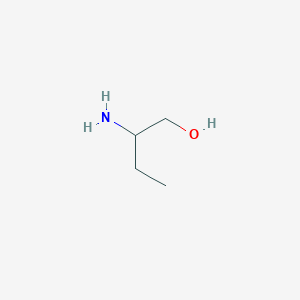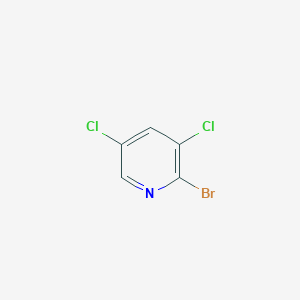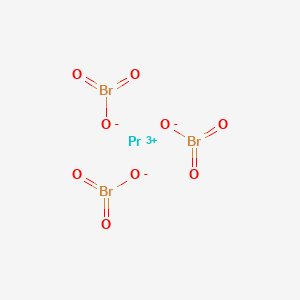
Praseodymium tribromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium tribromate (PrBr3O9) is a rare earth metal compound that has gained significant attention in scientific research. It is a crystalline solid that is soluble in water and has a yellow color. Praseodymium tribromate has various applications in the field of chemistry and biology, making it an important compound for research.
Wirkmechanismus
The mechanism of action of Praseodymium tribromate is not fully understood. However, it is believed to work by activating the reactants in organic synthesis reactions, thereby increasing the rate of the reaction. It also acts as a Lewis acid, which helps in the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
Praseodymium tribromate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation upon contact. It is important to handle this compound with care and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
Praseodymium tribromate has several advantages and limitations for lab experiments. One of the advantages is its ability to catalyze organic synthesis reactions, which can help in the development of new compounds. However, its toxicity and potential health hazards make it difficult to handle and require proper safety precautions.
Zukünftige Richtungen
There are several future directions for the research on Praseodymium tribromate. One area of focus could be the development of new catalysts based on Praseodymium tribromate. Another area of research could be the study of its toxicological effects and potential health hazards. Additionally, the use of Praseodymium tribromate in the field of medicine and drug development could also be explored.
Conclusion:
In conclusion, Praseodymium tribromate is a rare earth metal compound that has various applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions and has the potential for further development in the field of medicine. However, its toxicity and potential health hazards require proper safety precautions when handling. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Praseodymium tribromate can be synthesized by the reaction of praseodymium oxide with bromine and water. The reaction takes place at high temperatures and results in the formation of Praseodymium tribromate.
Wissenschaftliche Forschungsanwendungen
Praseodymium tribromate has numerous applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, where it helps in the formation of carbon-carbon bonds. It has also been used in the synthesis of various organic compounds, including alcohols, ketones, and esters.
Eigenschaften
CAS-Nummer |
15162-93-3 |
|---|---|
Produktname |
Praseodymium tribromate |
Molekularformel |
Br3O9Pr |
Molekulargewicht |
524.61 g/mol |
IUPAC-Name |
praseodymium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
GGRFBEZDBAZSBG-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pr+3] |
Kanonische SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pr+3] |
Andere CAS-Nummern |
15162-93-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
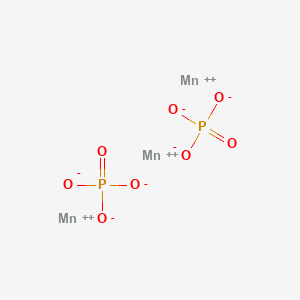
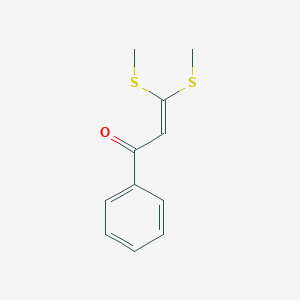
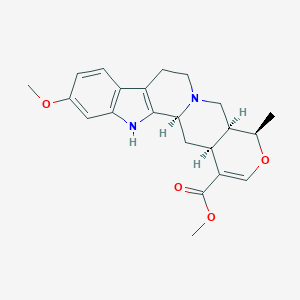
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
